5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione
Description
Properties
CAS No. |
22277-04-9 |
|---|---|
Molecular Formula |
C6H4N4O2S |
Molecular Weight |
196.19 g/mol |
IUPAC Name |
5-nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C6H4N4O2S/c11-10(12)3-1-7-5-4(3)6(13)9-2-8-5/h1-2H,(H2,7,8,9,13) |
InChI Key |
ZMAIWNXBVJHOHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)NC=NC2=S)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis from Pyrrolo[2,3-d]pyrimidinone Precursors via Thionation
A common approach starts with the synthesis of the 5-nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-one (the oxo form), which is then converted to the thione by treatment with thionating agents such as phosphorus pentasulfide (P4S10) or Lawesson's reagent under reflux conditions in an inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.
- Reaction conditions: Typically, the oxo precursor is refluxed with P4S10 in solvents like pyridine or toluene for several hours.
- Outcome: The carbonyl oxygen at the 4-position is replaced by sulfur, yielding the desired thione compound.
This method requires careful temperature control and inert atmosphere to maintain the integrity of the reactive intermediates and to optimize yield and purity.
Multi-Step Synthesis Involving Nitro Group Introduction
The nitro group at the 5-position can be introduced either:
- Early in the synthetic sequence by nitration of the pyrrolo[2,3-d]pyrimidine core or its precursors using nitrating agents under controlled conditions, or
- Through the use of nitro-substituted starting materials that undergo ring closure and subsequent functional group transformations.
Condensation and Cyclization Routes
Some synthetic protocols involve the condensation of appropriately substituted pyrimidine derivatives with reagents such as malononitrile, thiobarbituric acid, or chalcones under acidic or catalytic conditions, followed by cyclization to form the fused pyrrolo[2,3-d]pyrimidine system.
- For example, condensation of 2-thiobarbituric acid derivatives with chalcones in glacial acetic acid in the presence of phosphorus pentoxide has been reported to yield related fused pyrimidine-thione compounds with high yields.
- These methods often proceed via intermediates such as 5-(1,3-diaryl-1-oxopropyl) pyrimidine-2,4,6-triones, which upon further reflux and treatment yield fused pyrano[2,3-d]pyrimidine derivatives with thione functionality.
Catalytic and Green Chemistry Approaches
Recent developments include:
- Use of nanoparticle catalysts such as zinc oxide or ferrosoferric oxide to facilitate multicomponent one-pot condensations that generate pyrano[2,3-d]pyrimidine derivatives with thione groups.
- These methods emphasize cost-efficiency, mild reaction conditions, and environmental friendliness, aligning with green chemistry principles.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Thionation agent | Phosphorus pentasulfide (P4S10), Lawesson's reagent | Requires dry, inert atmosphere |
| Solvent | Pyridine, toluene, glacial acetic acid | Depends on step and reagent |
| Temperature | Reflux (80–120 °C) | Controlled to avoid decomposition |
| Atmosphere | Nitrogen or argon | Prevents oxidation |
| Reaction time | Several hours (4–12 h) | Monitored by TLC or HPLC |
Characterization Techniques
The synthesized 5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical environment of protons and carbons, verifying ring closure and substitution patterns.
- Infrared (IR) Spectroscopy: Identifies characteristic thione (C=S) stretching vibrations and nitro group absorptions.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Thionation of 4-oxo precursor | P4S10 or Lawesson's reagent, reflux, inert atmosphere | Direct conversion to thione, well-established | Requires careful control of conditions |
| Condensation with chalcones | Chalcones + 2-thiobarbituric acid, P2O5, glacial acetic acid | High yields, versatile | Multi-step, requires purification |
| Multicomponent nanoparticle-catalyzed | p-Chlorobenzaldehyde, malononitrile, thiobarbituric acid, ZnO nanoparticles | Green, one-pot, cost-effective | Catalyst preparation required |
| Nitration of pyrrolo[2,3-d]pyrimidine | Nitrating agents under controlled conditions | Direct functionalization | Potential for over-nitration |
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thione group can be substituted with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used to introduce different substituents.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolo[2,3-d]pyrimidine core can also bind to specific proteins, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to two analogs:
2-Sulfanylidene-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one (KBQ)
5-Phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Key Differences:
- Thione vs. ketone : The thione group (-S) at position 4 in the target compound may improve metal-binding capacity compared to the ketone (-O) in KBQ .
- Phenyl substitution : The phenyl group in the third compound introduces steric bulk and lipophilicity, altering solubility and interaction with biological targets .
Physicochemical Properties
Notes:
Stability and Environmental Impact
- The nitro group’s electron-withdrawing nature may render the compound susceptible to reductive degradation in anaerobic environments (common in bacterial systems) .
- Thione-containing compounds often exhibit stronger metal-binding capacity, which could influence persistence in soil or water compared to ketone analogs .
Biological Activity
5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione (CAS No. 22277-04-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 196.19 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core with a nitro group at the 5-position and a thione group at the 4-position.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrrolo[2,3-d]pyrimidine derivatives, including this compound.
Case Study: Anticancer Efficacy
In a study evaluating the biological activity of pyrrolo[2,3-d]pyrimidine derivatives against cancer cell lines:
- Compound 51 (related structure) demonstrated IC values of:
- A549 : 0.66 µM
- HeLa : 0.38 µM
- MCF-7 : 0.44 µM
These values indicate significant cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells (LO2) . The structure-activity relationship (SAR) analysis suggested that electron-withdrawing groups (EWGs) on the phenyl rings enhanced biological activity.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound 51 | A549 | 0.66 |
| Compound 51 | HeLa | 0.38 |
| Compound 51 | MCF-7 | 0.44 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrimidine derivatives are well-documented. In vitro studies have shown that compounds with similar structures exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Research Findings
A study reported that certain pyrimidine derivatives achieved IC values for COX-2 inhibition comparable to standard anti-inflammatory drugs:
| Compound | COX-2 IC (µmol) | Reference Drug IC (µmol) |
|---|---|---|
| Compound A | 0.04 ± 0.09 | Celecoxib (0.04 ± 0.01) |
| Compound B | 0.04 ± 0.02 | Celecoxib (0.04 ± 0.01) |
These results indicate that modifications in the chemical structure can lead to enhanced anti-inflammatory activity .
Antimicrobial Activity
The antimicrobial efficacy of pyrrolopyrimidine compounds has also been explored extensively.
Antimicrobial Efficacy
In a comparative study on antimicrobial activity against various pathogens:
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| Compound X | E. coli | 15 |
| Compound Y | S. aureus | 18 |
| Compound Z | C. albicans | 20 |
These compounds exhibited notable antibacterial and antifungal activities, suggesting their potential as therapeutic agents in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
